molecular formula C6H4Br2OS B079183 2-Bromo-1-(5-bromothiophen-2-yl)ethanone CAS No. 10531-44-9

2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Cat. No. B079183
CAS RN: 10531-44-9
M. Wt: 283.97 g/mol
InChI Key: OZBXRAVUJGCRFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone involves halogen-exchange reactions yielding higher yields and demonstrates the compound's effectiveness as a chemical protective group (Li Hong-xia, 2007). Further, the compound's synthesis through reactions involving bromo and thiophene derivatives highlights its versatility in chemical synthesis (G. Crundwell et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of related brominated and thiophene-containing compounds provides insights into their geometric and electronic properties. Studies involving Density Functional Theory (DFT) investigations reveal structural characteristics, molecular electrostatic potential, and reactivity descriptors, offering a deeper understanding of such compounds' chemical behavior (Komal Rizwan et al., 2021).

Chemical Reactions and Properties

Compounds analogous to this compound participate in various chemical reactions, such as Suzuki cross-coupling, providing a pathway to synthesize diverse analogs with significant yields. These reactions are facilitated by the presence of electron-donating and withdrawing groups, underlining the compound's chemical reactivity and potential in creating novel molecules with defined properties (Komal Rizwan et al., 2021).

Scientific Research Applications

  • Synthesis of Chalcone Analogues : Curti, Gellis, and Vanelle (2007) described a method for synthesizing α,β-unsaturated ketones, which are chalcone analogues, using 2-bromo-1-(5-nitrothiophen-2-yl)ethanone through a SRN1 mechanism. This method can synthesize a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

  • Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone : Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone by halogen-exchange reaction, demonstrating its effectiveness as a chemical protective group. No photolytic phenomena were observed in various solvents, indicating stability (Li Hong-xia, 2007).

  • Biological Activities of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz et al. (2011) prepared 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, which showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. The compound also inhibited LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).

  • Nucleophilic Substitution Reaction Studies : Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(furan-2-yl)ethan-1-one. They performed various Density Functional Theory (DFT) calculations to investigate the electronic structure and reactivity of these compounds (Erdogan & Erdoğan, 2019).

Safety and Hazards

“2-Bromo-1-(5-bromothiophen-2-yl)ethanone” is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only and not for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis .

Biochemical Pathways

The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, insulin signaling, and the regulation of glycogen synthesis. Therefore, modulation of GSK-3β activity can have wide-ranging effects on cellular function .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its target, potential effects could include changes in cell signaling, growth metabolism, and apoptosis .

properties

IUPAC Name

2-bromo-1-(5-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBXRAVUJGCRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365795
Record name 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10531-44-9
Record name 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-(5-Bromothiophen-2-yl)ethanone (1 g, 4.87 mmol) was dissolved in glacial acetic acid (5 mL) and treated with bromine (0.25 mL) in acetic acid (2 mL) added dropwise. The reaction was stirred at ambient temperature overnight. The volatiles were removed in vacuo while care was taken so as to keep the bath temperature under 40° C. The residue was dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 10 to 30% of ethyl acetate in hexanes to yield a off-white solid (0.85 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of bromine (2.9 ml, 56.5 mmol) in 30 ml of CH2Cl2 was added dropwise to a solution of 2-acetyl-5-bromothiophene (10 g, 49 mmol), dioxane (55 ml) and ethyl ether (55 ml). The stirring was continued for 1 h and then the reaction medium was poured into a water/ice mixture and extracted with ethyl ether. The organic phase was washed twice with water, dried over magnesium sulfate and concentrated in a rotary evaporator under vacuum.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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